

"Minimizing isobaric interference in NICKEL-62 mass spectrometry"

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Compound of Interest

Compound Name: NICKEL-62

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Technical Support Center: Nickel-62 Mass Spectrometry

Welcome to the technical support center for minimizing isobaric interference in **Nickel-62** (^{62}Ni) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is isobaric interference and why is it a problem for ^{62}Ni analysis?

A1: Isobaric interference occurs when isotopes of different elements have the same nominal mass-to-charge ratio (m/z).^[1] For **Nickel-62**, the primary and most significant isobaric interference is from Zinc-62 (^{62}Zn). Both ^{62}Ni and ^{62}Zn have a mass of approximately 62 amu, making them indistinguishable in a standard mass spectrometer. This overlap leads to an artificially high signal at m/z 62, resulting in inaccurate quantification of ^{62}Ni .

Q2: What are the main sources of interference for ^{62}Ni ?

A2: The main sources of interference for ^{62}Ni are:

- **Isobaric Interference:** The most common is ^{62}Zn . Depending on the sample matrix, ^{62}Cu can also be a potential, though less common, interferent.

- Polyatomic (Molecular) Interference: These arise from the combination of atoms from the sample matrix, acids, and plasma gas.[2] Common examples that can interfere with nickel isotopes include $^{46}\text{Ti}^{16}\text{O}^+$ and $^{46}\text{Ca}^{16}\text{O}^+$ at m/z 62.[3]

Q3: What are the primary strategies to minimize isobaric interference on ^{62}Ni ?

A3: There are three primary strategies, which can be used alone or in combination:

- Collision/Reaction Cell (CRC) Technology: This is an instrumental approach that uses a gas-filled cell to separate the analyte from the interfering ion. This is often the most direct and effective method.
- Chemical Separation (Chromatography): This involves chemically removing the interfering element (e.g., Zinc) from the sample before it is introduced into the mass spectrometer.
- Mathematical Correction: This post-acquisition technique uses a software-based correction to subtract the contribution of the interfering ion from the total signal.

Q4: When should I choose one mitigation strategy over another?

A4: The choice depends on the concentration of the interference, the required level of accuracy, and the available instrumentation.

- Use CRC Technology when you have access to an ICP-MS/MS or a modern ICP-MS with a collision/reaction cell, especially for high levels of interference or when the highest accuracy is needed.
- Use Chemical Separation for very complex matrices or when the concentration of the interfering element (Zn) is extremely high. It is also crucial for high-precision isotope ratio work where matrix effects must be minimized.[4]
- Use Mathematical Correction for low to moderate levels of interference where high precision is not the primary goal. It is a simpler approach but may increase measurement uncertainty. [5][6]

Troubleshooting Guides

Issue 1: My ^{62}Ni signal is unexpectedly high and variable, even in my blanks.

Possible Cause	Troubleshooting Steps
Contamination in the system	1. Check all reagents (acids, water) for zinc contamination. Use ultra-pure reagents.[4] 2. Ensure all labware (e.g., pipette tips, centrifuge tubes) is clean and free from metal contaminants.[7] 3. Run a rinse solution (e.g., 2-5% nitric acid) and monitor the signal at m/z 62 and other zinc isotopes (e.g., ^{64}Zn , ^{66}Zn). If the signal decreases over time, contamination is likely.
High instrumental background	1. Clean the sample introduction system, including the nebulizer, spray chamber, and injector torch.[2] 2. Clean or replace the sampler and skimmer cones, as deposition of matrix components can be a source of background signal.[2] 3. Verify the purity of the argon gas supply.

Issue 2: I'm using a collision/reaction cell, but the ^{62}Zn interference is not fully removed.

Possible Cause	Troubleshooting Steps
Incorrect cell mode	1. Ensure you are using a reactive gas (e.g., O ₂ , NH ₃) and not just a collision gas (e.g., He). Helium-based Kinetic Energy Discrimination (KED) is effective for polyatomic interferences but not for isobaric interferences like ⁶² Zn. [6] [8]
Suboptimal gas flow rate	1. Optimize the flow rate of the reaction gas. Start with the instrument manufacturer's recommended settings and perform a gas flow rate ramp while monitoring the Ni/Zn signal ratio in a mixed standard. 2. Too little gas will result in incomplete reaction; too much can cause unwanted side reactions or ion scattering, reducing sensitivity.
Unwanted side reactions (Single Quadrupole ICP-MS)	1. If using a single quadrupole instrument, other elements in your sample matrix may react with the cell gas to form new interfering ions at m/z 62. [5] [6] 2. Consider using a triple quadrupole ICP-MS (ICP-MS/MS) to isolate the m/z 62 ions before they enter the cell, preventing these side reactions. [9] [10]

Data Summary

The effectiveness of different interference mitigation strategies can be compared by their ability to reduce the signal from the interferent while preserving the signal from the analyte.

Table 1: Comparison of Interference Mitigation Strategies for ⁶²Ni in the Presence of Zinc.

Mitigation Strategy	Principle	Typical Effectiveness	Advantages	Limitations
None (No Gas Mode)	Direct measurement at m/z 62.	Poor; ^{62}Zn is a direct overlap.	Simple, fast.	Highly inaccurate in the presence of any zinc.
He KED Mode	Collision with inert gas to separate ions by size.	Ineffective for isobars.	Good for removing polyatomic interferences.	Does not resolve ^{62}Ni from ^{62}Zn as they are similar in size. [6] [8]
O ₂ Reaction Mode (Mass Shift)	$^{62}\text{Ni}^+$ reacts with O ₂ to form $^{62}\text{Ni}^{16}\text{O}^+$ (m/z 78), while $^{62}\text{Zn}^+$ is less reactive.	Good to Excellent.	Highly selective; moves the analyte to an interference-free mass.	Requires ICP-MS/MS. Reaction efficiency is analyte-dependent.
NH ₃ Reaction Mode (On-Mass)	$^{62}\text{Zn}^+$ reacts with NH ₃ to form cluster ions at different masses, while $^{62}\text{Ni}^+$ is less reactive.	Good to Excellent.	Can be highly effective at removing the interferent.	Can form complex product ions; may require ICP-MS/MS for best results. [11]
Mathematical Correction	Measures a different Zn isotope (e.g., ^{66}Zn) and calculates the ^{62}Zn contribution.	Fair to Good.	No special hardware needed.	Increases measurement uncertainty; less reliable at high Zn/Ni ratios. [5] [6]

| Chemical Separation | Removes Zn from the sample matrix prior to analysis. | Excellent. | Drastically reduces matrix effects and interferences. | Time-consuming; risk of sample contamination or analyte loss.[\[4\]](#) |

Experimental Protocols

Protocol 1: Interference Removal using O₂ Reaction Gas in ICP-MS/MS

This protocol describes a "mass-shift" approach where ⁶²Ni is moved to a different mass, away from the ⁶²Zn interference.

- Instrument Setup:
 - Instrument: Triple Quadrupole ICP-MS (ICP-MS/MS).
 - Reaction Gas: High-purity oxygen (O₂).
 - Sample Introduction: Standard nebulizer and spray chamber.
- Tuning and Optimization:
 - Tune the instrument for robust plasma conditions (e.g., low oxide ratio, CeO⁺/Ce⁺ < 2%). [\[12\]](#)
 - Prepare a tuning solution containing both Ni and Zn.
 - Optimize the O₂ gas flow rate and cell parameters (e.g., octopole bias) to maximize the formation of the ⁶²Ni¹⁶O⁺ product ion at m/z 78 while minimizing the signal at m/z 62 from unreacted ⁶²Ni⁺.
- Acquisition Method:
 - Set the first quadrupole (Q1) to pass only ions at m/z 62. This isolates both ⁶²Ni⁺ and ⁶²Zn⁺.
 - Introduce O₂ into the collision/reaction cell (Q2). The ⁶²Ni⁺ ions will react to form ⁶²Ni¹⁶O⁺.
 - Set the second quadrupole (Q3) to pass only ions at m/z 78.
 - The detector will measure the intensity of the ⁶²Ni¹⁶O⁺ product ion, which is free from the original ⁶²Zn interference.

- Calibration:
 - Prepare calibration standards containing Ni and perform the analysis using the same MS/MS method. The calibration curve will be based on the signal intensity at m/z 78.

Protocol 2: Two-Step Chromatographic Separation of Nickel

This protocol is adapted from methods for high-precision isotope analysis and is effective for removing matrix elements, including zinc.[\[6\]](#)[\[13\]](#)

- Materials:
 - Cation exchange resin (e.g., AG50W-X8).
 - Nickel-specific resin (e.g., Eichrom Ni-Spec).
 - Acids: Hydrochloric acid (HCl), Nitric acid (HNO₃), Hydrofluoric acid (HF).
- Column 1: Cation Exchange:
 - Condition an AG50W-X8 resin column with diluted HCl.
 - Load the digested and evaporated sample onto the column.
 - Elute the bulk matrix elements using a sequence of diluted HCl and HF.
 - Collect the fraction containing Nickel.
- Column 2: Ni-Specific Resin:
 - Evaporate the collected Ni fraction to dryness and redissolve in the appropriate loading solution for the Ni-spec resin.
 - Condition a small Ni-spec resin column.
 - Load the sample onto the column. Most remaining matrix impurities, including any residual zinc, will pass through.

- Wash the resin to remove any final traces of matrix.
- Elute the purified Nickel using nitric acid.
- Analysis:
 - The purified Ni fraction can now be analyzed by ICP-MS in a standard or no-gas mode, as the primary interferent (Zn) has been removed.

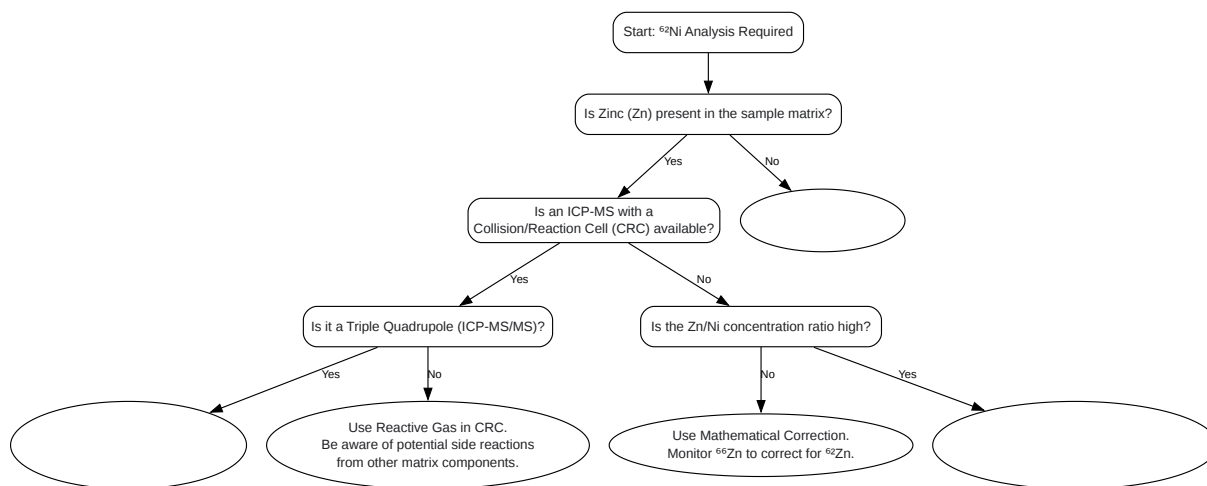
Protocol 3: Mathematical Correction for ^{62}Zn Interference

This protocol is performed within the ICP-MS software.

- Isotope Selection:
 - In your acquisition method, select the analyte isotope: ^{62}Ni .
 - Select the primary interfering isotope: ^{62}Zn .
 - Select an interference-free isotope of the interfering element. For zinc, ^{66}Zn is a good choice as it is abundant and generally free from other interferences.
- Software Setup:
 - Enter the correction equation into the instrument software. The software needs to know the natural isotopic abundance of ^{62}Zn (approx. 27.9%) and ^{66}Zn (approx. 27.9%). Note: While abundances are similar, the exact ratio is critical.
 - The general form of the equation is: $\text{Corrected } ^{62}\text{Ni Signal} = (\text{Total Signal at m/z 62}) - [(\text{Signal at m/z 66}) * (\text{Natural Abundance Ratio of } ^{62}\text{Zn} / ^{66}\text{Zn})]$
- Analysis and Verification:
 - Analyze a standard containing only zinc. The corrected ^{62}Ni concentration should be at or near zero.

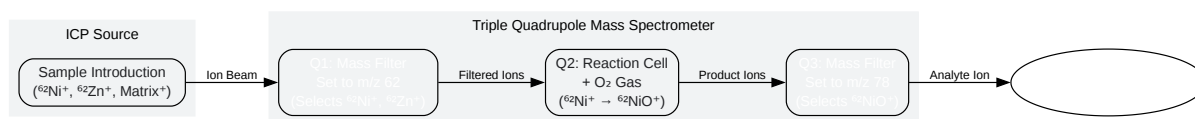
- Analyze a standard containing a known mixture of Ni and Zn. The measured Ni concentration should be accurate.
- Limitation: This method is most effective when the Zn/Ni ratio is low. For accurate correction of Fe interference on Ni, a ratio of $\text{Fe/Ni} < 0.1$ is recommended.[14] A similar principle applies to Zn, and high Zn concentrations will increase the uncertainty of the correction.

Visualizations



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Caption: Decision tree for selecting an interference minimization strategy.



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Caption: Workflow for ^{62}Ni analysis using O_2 mass-shift in an ICP-MS/MS.

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